Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-

Description

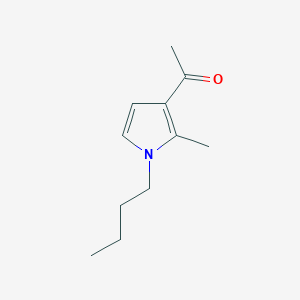

The compound "Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-" is a pyrrole-derived ketone featuring a butyl group at the 1-position and a methyl group at the 2-position of the pyrrole ring. Pyrrole-based ethanones are pivotal in organic synthesis, pharmaceuticals, and materials science due to their aromaticity and functional versatility .

Properties

CAS No. |

112722-71-1 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(1-butyl-2-methylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C11H17NO/c1-4-5-7-12-8-6-11(9(12)2)10(3)13/h6,8H,4-5,7H2,1-3H3 |

InChI Key |

ZQZPBVULVVFDKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=C1C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclocondensation of aldehydes with amines and ethyl pyruvate under ambient conditions . This reaction typically requires a catalyst, such as 1-butyl-1-methylpyrrolidinium hydrogen sulfate, to promote the formation of the pyrrole ring. The reaction conditions are generally mild, making this method practical and efficient for industrial production.

Chemical Reactions Analysis

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring. Halogenation and nitration are common substitution reactions, with reagents such as chlorine and nitric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Synthesis of Ethanone Derivatives

The synthesis of ethanone derivatives, including 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-, has been achieved through various methodologies. One notable approach is the one-pot synthesis involving the reaction of α-diazocarbonyl compounds with primary amines, leading to the formation of substituted pyrroles and their derivatives . This method highlights the versatility of ethanone derivatives in generating complex molecular structures efficiently.

Biological Activities

Ethanone derivatives have been studied for their biological activities, particularly in the context of synthetic cannabinoids. These compounds exhibit agonistic activity at cannabinoid receptors, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood stabilization . The specific compound 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-ethanone has been noted for its potential interaction with these receptors.

Table 1: Biological Activities of Ethanone Derivatives

| Compound | Activity Type | Target Receptor |

|---|---|---|

| 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-ethanone | Cannabinoid Agonist | CB1 and CB2 receptors |

| Other Pyrrole Derivatives | Antimicrobial | Various bacterial strains |

| Substituted Pyrroles | Anti-inflammatory | Various pathways |

Therapeutic Potential

The therapeutic potential of ethanone derivatives extends to their use in medicinal chemistry. The structural features of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-ethanone suggest it may serve as a lead compound for developing new drugs targeting neurological disorders or pain management therapies. The ability to modify the pyrrole ring opens avenues for synthesizing analogs with enhanced efficacy and reduced side effects.

Case Studies

Several studies have documented the synthesis and evaluation of ethanone derivatives:

Case Study 1: Synthesis via DABCO Promotion

A study demonstrated an efficient synthesis method for substituted pyrroles using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in an aqueous medium. This eco-friendly approach yielded several pyrrole derivatives, including those related to ethanone compounds .

Case Study 2: Cannabinoid Activity Assessment

Research exploring synthetic cannabinoids revealed that compounds similar to 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-ethanone exhibited significant binding affinity for cannabinoid receptors, suggesting potential applications in treating disorders related to the endocannabinoid system .

Mechanism of Action

The mechanism of action of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethanone, 1-(2-methyl-5-phenyl-1H-pyrrol-3-yl)- (CAS 13219-97-1)

- Structure : A phenyl group at the 5-position and a methyl group at the 2-position of the pyrrole ring .

- Molecular Formula: C₁₃H₁₃NO (MW: 199.25 g/mol).

- Key Differences: The phenyl group enhances π-π stacking interactions, increasing melting points (Lit. Mp: 105–107°C) compared to alkyl-substituted derivatives .

Ethanone, 1-(1H-pyrrol-2-yl)- (CAS 1072-83-9)

- Molecular Formula: C₆H₇NO (MW: 109.13 g/mol).

- Key Differences :

1-(2-Methylpyridin-3-yl)ethanone (CAS 1721-12-6)

- Structure : Pyridine ring replaces pyrrole, with a methyl group at the 2-position .

- Molecular Formula: C₈H₉NO (MW: 135.16 g/mol).

- Key Differences :

Physicochemical Properties

*Estimated based on structural analogs.

Spectroscopic and Chromatographic Behavior

- IR/NMR :

- Chromatography: GC-FTIR analyses of JWH-series ethanones (e.g., JWH-250) demonstrate retention time shifts with varying substituents . Longer alkyl chains (butyl vs. pentyl in JWH-250) may increase retention times in non-polar columns .

Biological Activity

Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-, also known as 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, is a compound characterized by its unique structural features that include a carbonyl group and a pyrrole ring. These structural components are pivotal in determining its biological activity, which has been the subject of various research studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 165.23 g/mol. The presence of the pyrrole ring contributes to its potential reactivity and biological interactions. The compound's ability to participate in hydrogen bonding and hydrophobic interactions enhances its potential as a bioactive agent.

Research indicates that ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)- may inhibit specific enzymes by binding to their active sites. This interaction can modulate various biochemical processes, suggesting its potential therapeutic applications. The compound's structural features allow it to selectively bind to certain enzymes or receptors, which is critical for understanding its mechanism of action in biological systems.

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer properties. Preliminary studies suggest that ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)- may exhibit cytotoxic effects against cancer cells. This potential is attributed to its ability to interfere with cellular processes involved in cancer progression and survival.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that are crucial for various metabolic pathways. For instance, the inhibition of certain kinases or proteases could lead to significant therapeutic effects in diseases where these enzymes are dysregulated.

Research Findings and Case Studies

Several studies have explored the biological activity of related pyrrole derivatives, providing insights into the potential applications of ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-.

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on various cancer cell lines, indicating potential for development as an anticancer agent. |

| Study 2 | Enzyme Interaction | Identified binding affinity to specific enzymes, suggesting mechanisms for modulation of biochemical pathways. |

| Study 3 | Pharmacokinetics | Evaluated absorption and distribution characteristics, contributing to understanding its therapeutic viability. |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of ethanone is crucial for its development as a therapeutic agent. Initial findings indicate that it possesses favorable ADME properties; however, further studies are needed to evaluate its toxicity profile and long-term effects on human health .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-, and how do reaction conditions influence yield?

- Methodological Answer :

- Multi-component reactions (e.g., four-component reactions) are effective, as demonstrated in the synthesis of structurally similar pyrrole derivatives. Yields typically range from 67% to 85% under one-pot conditions with variations in temperature and solvent polarity .

- Annulation strategies involving α-bromo ketones and acyl phosphonates can yield substituted pyrroles, though substituent steric effects may require optimization of catalysts (e.g., mild bases) and reaction time .

| Synthetic Method | Yield Range | Key Variables | Reference |

|---|---|---|---|

| Four-component reaction | 67–85% | Solvent polarity, temperature | |

| Annulation reaction | Not reported | Catalyst, reaction time |

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include δ ~2.1–2.5 ppm for methyl/butyl groups and δ ~6.0–7.5 ppm for pyrrole protons. Substituent-induced chemical shifts (e.g., electron-withdrawing groups) require careful assignment .

- IR Spectroscopy : Strong carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ and pyrrole ring vibrations at ~1450–1550 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., C₁₁H₁₇NO: calc. 179.1310) .

Q. How can computational tools predict the compound’s physicochemical properties?

- Methodological Answer :

- LogP calculations (e.g., XLogP3) estimate hydrophobicity, critical for solubility studies in drug discovery.

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved using SHELX software?

- Methodological Answer :

- SHELXL refinement : Apply restraints for disordered butyl/methyl groups. Use TWIN and BASF commands for twinned crystals .

- Validation tools : Check R-factors and CIF files using PLATON to identify missed symmetry or hydrogen bonding inconsistencies .

Q. What strategies address contradictions in hydrogen-bonding patterns during crystal structure analysis?

- Methodological Answer :

- Graph-set analysis : Classify hydrogen bonds (e.g., D, S motifs) to identify supramolecular assembly trends. Discrepancies may arise from solvent inclusion or polymorphism .

- Temperature-dependent studies : Vary crystallization conditions (e.g., solvent evaporation rate) to isolate polymorphs .

Q. How do steric effects of the butyl group influence reactivity in functionalization reactions?

- Methodological Answer :

- Kinetic studies : Compare reaction rates of butyl-substituted derivatives with smaller alkyl groups (e.g., methyl) in electrophilic substitutions.

- Molecular modeling : Use Mercury or OLEX2 to visualize steric hindrance in transition states .

Safety and Toxicity

Q. What methodologies assess the compound’s toxicity for laboratory handling?

- Methodological Answer :

- Ames test : Evaluate mutagenicity (e.g., Salmonella strains TA98/TA100) at concentrations ≤25 µg/plate, referencing protocols for structurally similar pyrroles .

- Inhalation risk assessment : Use vapor pressure data (e.g., Antoine equation) to estimate airborne exposure limits .

Data Contradiction Analysis

Q. How to reconcile variations in reported melting points or spectral data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.